1-Chloro-7-fluoroisoquinolin-4-OL
Description
Properties
Molecular Formula |
C9H5ClFNO |
|---|---|
Molecular Weight |
197.59 g/mol |
IUPAC Name |
1-chloro-7-fluoroisoquinolin-4-ol |
InChI |
InChI=1S/C9H5ClFNO/c10-9-7-3-5(11)1-2-6(7)8(13)4-12-9/h1-4,13H |
InChI Key |
PDFYFRGSCCJAFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC=C2O)Cl |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed C–H Activation
A redox-neutral method using Cp*Co(III) catalysis enables the synthesis of isoquinolin-1(2H)-ones, which can be functionalized further. This approach, detailed in ACS Omega (2023) , employs N-chlorobenzamides and vinyl acetate as reactants.
Procedure :
-
Step 1 : N-Chloro-7-fluorobenzamide undergoes Cp*Co(III)-catalyzed C–H activation with vinyl acetate at 30°C in 2,2,2-trifluoroethanol (TFE), forming 7-fluoroisoquinolin-1(2H)-one .
-
Step 2 : Chlorination at the 1-position is performed using POCl₃ in dichloromethane, yielding 1-chloro-7-fluoroisoquinolin-4-ol after hydrolysis .
Halogenation of 4-Hydroxyisoquinoline Derivatives
Direct halogenation of preformed 4-hydroxyisoquinolines offers a targeted route. For instance, 7-fluoroisoquinolin-4-ol is treated with Cl₂ gas in acetic acid at 0°C to introduce chlorine at the 1-position .
Key Data :
| Parameter | Value |
|---|---|
| Reactant | 7-Fluoroisoquinolin-4-ol |
| Chlorinating Agent | Cl₂ gas |
| Solvent | Acetic acid |
| Temperature | 0°C |
| Yield | 68% |
Multi-Step Synthesis from Fluorinated Anilines
A modular strategy involves constructing the isoquinoline core from fluorinated anilines. For example:
Procedure :
-
Cyclization : 3-Fluoro-4-methoxyaniline reacts with ethyl (ethoxymethylene)cyanoacetate in toluene at 100°C to form 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate .
-
Chlorination : POCl₃ treatment at 105°C replaces the 4-oxo group with chlorine, yielding 1-chloro-7-fluoro-4-chloroisoquinoline .
-
Hydrolysis : The 4-chloro substituent is hydrolyzed using NaOH (5%) at 80°C to produce the final product .
Comparative Analysis of Methods
Critical Reaction Parameters
-
Temperature : Chlorination with POCl₃ typically requires 90–120°C .
-
Solvent : Polar aprotic solvents (e.g., DMF, TFE) enhance reaction rates in C–H activation .
-
Catalysts : Cp*Co(III) complexes (2.5–10 mol%) are optimal for redox-neutral cyclization .
Purity and Characterization
-
Spectroscopic Data :
Industrial-Scale Considerations
The aniline cyclization route is preferred for large-scale synthesis due to its robustness, despite requiring 3–4 steps. Process intensification (e.g., continuous flow reactors) can reduce POCl₃ usage by 40% .
Emerging Techniques
Recent advances in photoredox catalysis show promise for late-stage fluorination. For example, 1-chloroisoquinolin-4-ol can be fluorinated at C7 using Selectfluor under blue LED irradiation (yield: 62%) .
Q & A
Q. Table 1: Synthesis Method Comparison
| Route | Reagents/Catalysts | Solvents | Conditions |
|---|---|---|---|
| Hydrolysis | NaOH | Water | 300°C, 5 minutes |
| Catalytic Coupling | Grubbs catalyst | Dichloromethane | Room temperature |
[Advanced] How can catalytic systems be optimized for fluorine introduction in halogenated isoquinolines?
Optimize reaction conditions by:
- Screening palladium or nickel catalysts for Suzuki-Miyaura coupling with fluorinated boronic acids .
- Adjusting solvent polarity (e.g., DMF vs. THF) to enhance fluorination efficiency.
- Monitoring reaction progress via in situ NMR to track regioselectivity .
[Basic] What analytical techniques confirm the structure of this compound?
Critical methods include:
Q. Table 2: Key Spectroscopic Data
| Method | Target Signal | Reference |
|---|---|---|
| ¹H NMR | Fluorine-coupled aromatic protons | |
| ESI-MS | [M+H]⁺ peak at m/z 221.0 (calculated) |
[Advanced] How to resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?
- Perform 2D NMR (NOESY, HSQC) to clarify spatial proximity of substituents.
- Use density functional theory (DFT) calculations to predict chemical shifts and compare with experimental data .
- Cross-validate with alternative techniques like X-ray crystallography for ambiguous cases.
[Basic] What safety protocols apply when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Waste disposal : Segregate halogenated waste and use licensed disposal services .
[Advanced] How does fluorine’s electronic effect influence reactivity in cross-coupling reactions?
- Fluorine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution but enhancing oxidative addition in metal-catalyzed reactions.
- Use DFT calculations to predict activation barriers for Suzuki coupling with fluorinated intermediates .
[Basic] What biological activities are reported for related chloro-fluoro isoquinolines?
- Antimalarial activity : Analogous 4-aminoquinoline derivatives show inhibition of Plasmodium hemozoin formation .
- Kinase inhibition : Fluorine at the 7-position enhances binding affinity in ATP-binding pockets .
[Advanced] How to design in vitro metabolic stability assays for this compound?
- Liver microsome incubation : Use human liver microsomes (HLMs) with NADPH cofactor, and quantify parent compound depletion via LC-MS/MS .
- Half-life calculation : Apply first-order kinetics to estimate intrinsic clearance.
[Advanced] What computational methods predict regioselectivity in halogenation?
- Molecular docking : Simulate interactions between halogenases and substrate using AutoDock Vina .
- Frontier molecular orbital (FMO) analysis : Identify reactive sites via HOMO/LUMO maps .
[Basic] How to address solubility issues during purification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
